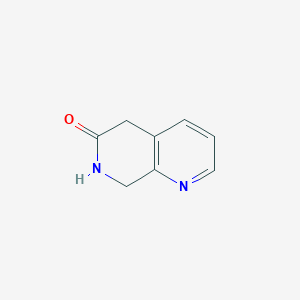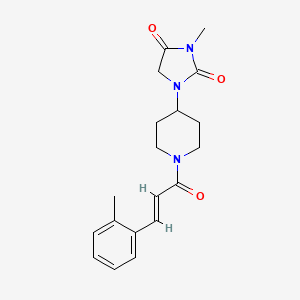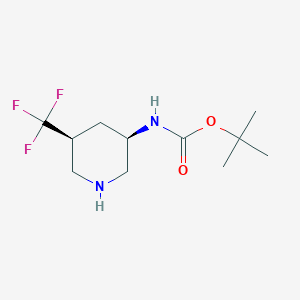
7,8-Dihydro-1,7-naphthyridin-6(5H)-one
Descripción general
Descripción
7,8-Dihydro-1,7-naphthyridin-6(5H)-one derivatives are a class of compounds that have been synthesized through various chemical modifications and cyclization reactions. These compounds are structurally characterized by a pyridine nucleus fused to a saturated nitrogen-containing ring, which is a common feature in many biologically active molecules .
Synthesis Analysis
The synthesis of 7,8-dihydro-1,7-naphthyridin-6(5H)-one derivatives involves several methods. For instance, the methyl homologs of tetrahydro-1,6-naphthyridine were synthesized by chemical modification of pyridine derivatives and subsequent condensation and debenzylation steps . Another approach utilized tin-free radical cyclizations starting from 2,6-dichloropyridines to construct the fused rings . Additionally, short pathways from simple pyridine precursors have been described for the synthesis of these compounds, highlighting the versatility of the synthetic methods . An improved synthesis method has also been reported, which offers a significant advancement over previous methods .
Molecular Structure Analysis
The molecular structure of 7,8-dihydro-1,7-naphthyridin-6(5H)-one derivatives is characterized by the presence of a naphthyridine core, which can be further modified with various substituents. For example, the synthesis of derivatives with trifluoromethyl groups in the 5- and/or 7-positions has been described, which also includes the conversion to the corresponding N-oxides .
Chemical Reactions Analysis
These derivatives can undergo various chemical reactions, including intramolecular 1,3-dipolar cycloaddition reactions, which have been employed to synthesize specific naphthyridin-5-one derivatives . Additionally, multicomponent condensation reactions have been used to synthesize a series of novel naphthydrin derivatives, showcasing the compounds' reactivity and potential for diversification .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7,8-dihydro-1,7-naphthyridin-6(5H)-one derivatives are influenced by their molecular structure and substituents. For instance, the introduction of trifluoromethyl groups can affect the electron density and reactivity of the molecule . The synthesis methods often emphasize green chemistry principles, such as high atom economy, use of non-carcinogenic solvents, and the ability to reuse catalysts, which are important considerations for the environmental impact and sustainability of chemical processes . The synthesis of a specific derivative, 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, has been optimized for efficiency and yield, which is crucial for its potential use as an intermediate in anticancer drug synthesis .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Synthesis Methodology : A general synthesis approach for dihydronaphthyridinones, including 7,8-dihydro-1,7-naphthyridin-6(5H)-one, involves a 3-step, 2-pot method starting from widely available chloronicotinate esters and tertiary benzylic nitriles (Murray, Rose, & Curto, 2023).
- Crystal Structure Analysis : The crystal structure of a derivative of 7,8-dihydro-1,7-naphthyridin-6(5H)-one, specifically N-(7-{[2-(Dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide, was characterized, revealing insights into its molecular structure and potential antiproliferative activity (Guillon et al., 2017).
Biochemical and Medicinal Chemistry Applications
- Kinase Inhibition : The 1,6-naphthyridine motif, with specific substitution patterns, has shown promise as a class of c-Met kinase inhibitors, a key target in cancer therapy (Wang et al., 2013).
- Spectroscopic Studies : The solvatochromism and ground-state intramolecular hydrogen-bonded structures of derivatives of 7,8-dihydro-1,7-naphthyridin-6(5H)-one have been investigated, providing insights into their interaction with solvents (Santo et al., 2003).
- Antitumor Activity : Certain 1,6-naphthyridin-2(1H)-one derivatives, related to 7,8-dihydro-1,7-naphthyridin-6(5H)-one, displayed significant antitumor activity, highlighting their potential in cancer treatment (Insuasty et al., 2013).
Organic and Material Chemistry Applications
- Organic Semiconductor Materials : 4,8-Substituted 1,5-naphthyridines, related to the 7,8-dihydro-1,7-naphthyridin-6(5H)-one structure, have been synthesized and characterized for their opto-electrical properties, suggesting applications in organic electronics (Wang et al., 2012).
Antioxidant Properties
- Tetrahydro-1,8-naphthyridinol Analogs : Analogues of alpha-tocopherol based on tetrahydro-1,8-naphthyridinol, structurally similar to 7,8-dihydro-1,7-naphthyridin-6(5H)-one, exhibited strong antioxidant activity in lipid membranes and low-density lipoproteins, indicating potential for biomedical applications (Nam et al., 2007).
Propiedades
IUPAC Name |
7,8-dihydro-5H-1,7-naphthyridin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-4-6-2-1-3-9-7(6)5-10-8/h1-3H,4-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLHYWKYZKPDRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CNC1=O)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dihydro-1,7-naphthyridin-6(5H)-one | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2550546.png)
![Spiro[3.5]nonan-5-amine](/img/structure/B2550548.png)
![2-(4-chlorophenyl)-7-cyclopropyl-9-(4-methoxyphenyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2550549.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2550550.png)

![2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide](/img/structure/B2550552.png)
![N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2550556.png)

![3-(3,4-dimethylphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2550558.png)
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,6-difluorobenzamide](/img/structure/B2550560.png)
![methyl 4-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2550562.png)

![4-[(2-Fluorophenyl)methyl]thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2550565.png)
![4-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2550567.png)